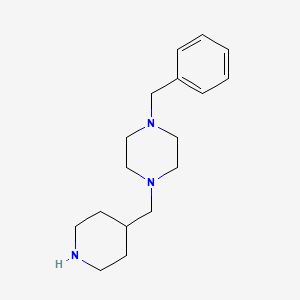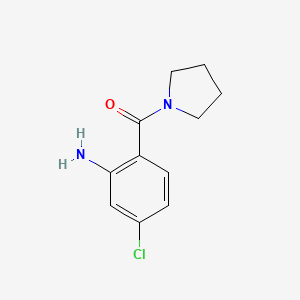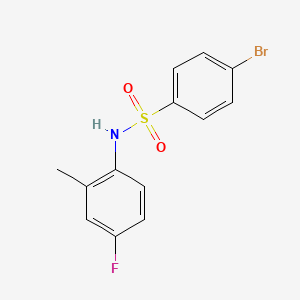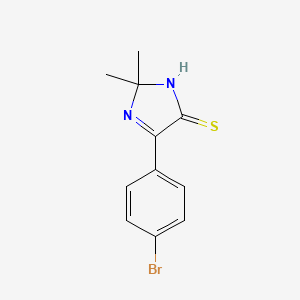![molecular formula C16H23N3O B3038828 2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol CAS No. 912764-06-8](/img/structure/B3038828.png)
2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol
Overview
Description
2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol, commonly referred to as 3-APDD, is an organic compound with a wide range of scientific and industrial applications. It is a heterocyclic compound with a unique three-ring structure and is composed of nitrogen and oxygen atoms. 3-APDD has been studied extensively in recent years due to its potential as a versatile catalyst in various organic synthesis reactions. In addition, 3-APDD has been used in a variety of scientific research applications, such as drug design, biochemistry, and pharmacology.
Scientific Research Applications
3-APDD has been used in a variety of scientific research applications, such as drug design, biochemistry, and pharmacology. In drug design, 3-APDD has been used as a model compound to study the structure-activity relationships of drugs. In biochemistry, 3-APDD has been used to study the structure and function of enzymes, as well as to study the effects of drugs on enzyme activity. In pharmacology, 3-APDD has been used to study the pharmacokinetics and pharmacodynamics of drugs.
Mechanism of Action
The mechanism of action of 3-APDD is not fully understood. However, it is believed that 3-APDD acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Prostaglandins are hormones that are involved in a variety of physiological processes, such as inflammation, pain, and blood clotting. By inhibiting the production of prostaglandins, 3-APDD may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
3-APDD has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-APDD has been shown to reduce inflammation and pain. In addition, 3-APDD has been shown to have anti-cancer effects, as well as anti-viral and anti-bacterial effects. 3-APDD has also been shown to have neuroprotective effects, which may be useful in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
3-APDD has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous and organic solvents. In addition, 3-APDD can be used as a model compound to study the structure-activity relationships of drugs. However, 3-APDD is not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for the use of 3-APDD. One potential direction is the development of new drugs based on the structure of 3-APDD. Another potential direction is the use of 3-APDD as a catalyst in organic synthesis reactions. In addition, 3-APDD could be used in the development of new materials, such as polymers and nanomaterials. Finally, 3-APDD could be used in the development of new diagnostic tools, such as biosensors.
properties
IUPAC Name |
2-(3-aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-15-7-18-9-16(2,14(15)20)10-19(8-15)13(18)11-4-3-5-12(17)6-11/h3-6,13-14,20H,7-10,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTOSJNCPZJIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1O)(CN(C2)C3C4=CC(=CC=C4)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B3038752.png)

![2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3038755.png)



![3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3038760.png)
![3-(4-Bromophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3038763.png)

![(E)-1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-2-buten-1-one](/img/structure/B3038766.png)
![4-{(E)-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenoyl}benzenecarbonitrile](/img/structure/B3038767.png)
![4-Amino-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone](/img/structure/B3038768.png)